molecular formula C8H9NO2 B011132 2-Methoxy-1-pyridin-2-ylethanone CAS No. 105729-06-4

2-Methoxy-1-pyridin-2-ylethanone

Cat. No. B011132
M. Wt: 151.16 g/mol
InChI Key: STFOOBKKZQROQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Methoxy-1-pyridin-2-ylethanone often involves complex chemical reactions that yield products with specific molecular structures. For instance, the methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, involving metalation and subsequent metathesis reactions, results in a compound with significant structural similarities (Kloubert et al., 2012). These synthesis methods highlight the chemical versatility and potential for modification inherent in pyridin-2-ylethanone derivatives.

Molecular Structure Analysis

Molecular structure analysis provides insights into the arrangement of atoms within a compound and its electronic properties. Studies have detailed the crystal and molecular structures of compounds closely related to 2-Methoxy-1-pyridin-2-ylethanone. For example, the crystal structure of a chloro-pyridin methanone derivative was elucidated, demonstrating specific intermolecular hydrogen bonding patterns (Lakshminarayana et al., 2009). Such analyses are crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

The chemical behavior of 2-Methoxy-1-pyridin-2-ylethanone derivatives under various conditions reveals their reactivity and potential for further functionalization. The photo-methoxylation of methyl 2-pyridinecarboxylate, for example, showcases the compound's reactivity under specific conditions, leading to methoxylation at targeted positions on the pyridine ring (Sugimori et al., 1983). Such reactions are indicative of the chemical versatility of pyridin-2-ylethanone derivatives.

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystal structure, are essential for its practical applications. Research into similar compounds has provided valuable data on these properties. For instance, the synthesis and characterization of organotin(IV) complexes of semicarbazone derived from pyrrolidin-1-yl)methanone have been conducted, revealing important insights into their structural features and physical properties (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-1-pyridin-2-ylethanone and its derivatives, including reactivity, stability, and interaction with other molecules, are fundamental aspects of their research. Studies have explored the effects of additives on the photo-methoxylation of pyridine derivatives, highlighting the influence of molecular structure on chemical reactivity and providing insights into the compound's chemical behavior (Sugimori et al., 1983).

properties

IUPAC Name

2-methoxy-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFOOBKKZQROQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547047
Record name 2-Methoxy-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-pyridin-2-ylethanone

CAS RN

105729-06-4
Record name 2-Methoxy-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1-(pyridin-2-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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